molecular formula C18H16ClN3O3S2 B2416024 2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline CAS No. 799771-01-0

2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Cat. No. B2416024
CAS RN: 799771-01-0
M. Wt: 421.91
InChI Key: VYSSKWMFBOAZMB-UHFFFAOYSA-N
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Description

2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a useful research compound. Its molecular formula is C18H16ClN3O3S2 and its molecular weight is 421.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that novel quinoline derivatives, including those with structural similarities to the compound , exhibit significant antimicrobial properties. For instance, El-Gamal et al. (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives that showed moderate activities against a wide range of selected organisms, including Gram-positive bacteria like Streptococcus pneumonia and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungi including Aspergillus fumigatus and Candida albicans. The pyrimidine derivatives among these compounds displayed the highest antimicrobial activity against gram-positive strains, while significant activity against E. coli was observed with other derivatives (El-Gamal, Hagrs, & Abulkhair, 2016).

Anticancer Activity

Othman et al. (2019) discussed the design, synthesis, and evaluation of new substituted thiophene-quinoline derivatives for their anticancer activity. The study employed a click chemistry approach to create isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, which were then screened against various human cancer cell lines. Notably, two compounds demonstrated potent and selective cytotoxic agents against HeLa and MCF-7 cell lines, suggesting the potential of thiophene-quinoline analogues in anticancer therapy (Othman et al., 2019).

Corrosion Inhibition

Saraswat and Yadav (2020) explored the use of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic medium, demonstrating the practical application of such compounds in industry. The study found that synthesized quinoxaline derivatives acted as effective corrosion inhibitors, with significant inhibition efficiency, suggesting their potential use in protecting mild steel against corrosion in acidic environments (Saraswat & Yadav, 2020).

Enzyme Inhibition

Quinoline derivatives have also been investigated for their enzyme inhibitory activities, which can be leveraged in the development of therapeutic agents. For example, Singh et al. (2004) synthesized and evaluated several 2,3-diaryl pyrazines and quinoxalines for their selective COX-2 inhibitory activity, identifying compounds with excellent in vivo activity in animal models of inflammation. This suggests the potential of quinoline and its derivatives in the development of new anti-inflammatory drugs (Singh et al., 2004).

properties

IUPAC Name

2-chloro-7-methoxy-3-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-25-12-6-5-11-8-13(18(19)20-14(11)9-12)16-10-15(17-4-3-7-26-17)21-22(16)27(2,23)24/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSSKWMFBOAZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=CS4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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